molecular formula C8H8BrClFNO B571792 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride CAS No. 1260679-52-4

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

Cat. No.: B571792
CAS No.: 1260679-52-4
M. Wt: 268.51
InChI Key: SDDJUSCOXLXSAB-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO. It is a solid substance that is typically stored in an inert atmosphere at room temperature. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride typically involves the reaction of 4-bromo-3-fluoroacetophenone with ammonia or an amine under specific conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is unique due to the presence of both bromine and fluorine atoms in its structure. This combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDJUSCOXLXSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697167
Record name 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260679-52-4
Record name 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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